2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide
Description
IUPAC Systematic Nomenclature and Alternative Denominations
The compound 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is acetamide , with an indole moiety substituted at the second carbon of the acetamide backbone. The nitrogen atom of the acetamide group is further modified with methoxy (O-methyl) and methyl groups, resulting in the full name N-methoxy-N-methyl. The indole ring is numbered such that the nitrogen atom occupies position 1, and the acetamide substituent is attached to position 3 of the indole system.
Alternative Denominations
The compound is referenced in scientific literature and commercial databases under several synonyms, reflecting its structural features and synthetic applications:
- N-Methoxy-N-methyl-1H-indole-3-acetamide
- 2-(1H-Indol-3-yl)-N-(methoxymethyl)acetamide
- N,O-Dimethyl indole-3-acetohydroxamate.
Table 1: Key Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 132922-37-3 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Common Synonyms | Indole-3-acetamide derivatives, Weinreb amide analogs |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar indole core and the spatial arrangement of the acetamide side chain. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. X-ray crystallographic studies of analogous indole-acetamide compounds reveal that the indole ring adopts a nearly planar conformation, with bond lengths and angles consistent with aromatic stabilization.
Key Geometric Features:
- Indole Ring Planarity : The benzene and pyrrole rings exhibit bond lengths of approximately 1.38–1.40 Å for C–C bonds and 1.36 Å for the C–N bond in the pyrrole ring, characteristic of delocalized π-electron systems.
- Acetamide Side Chain : The acetamide group at position 3 of the indole extends outward, with the N-methoxy-N-methyl substituents adopting a staggered conformation to minimize steric hindrance. The C–O bond length in the methoxy group is ~1.43 Å, while the N–C bond in the methyl group measures ~1.45 Å.
Table 2: Representative Bond Lengths and Angles
| Bond/Angle | Value (Å/degrees) |
|---|---|
| C3–C2 (Indole) | 1.40 Å |
| N1–C2 (Pyrrole) | 1.36 Å |
| C=O (Acetamide) | 1.23 Å |
| N–O (Methoxy) | 1.43 Å |
| C–N–C (Methyl) | 120° |
Electronic Structure and Resonance Stabilization in Indole-Acetamide Systems
The electronic structure of this compound is dominated by the resonance-stabilized indole core and the electron-withdrawing acetamide group. The indole system exhibits aromaticity due to the delocalization of 10 π-electrons across the fused benzene and pyrrole rings, conforming to Hückel’s rule. This delocalization is evident in the nearly equal bond lengths within the rings and the compound’s stability under ambient conditions.
Resonance Effects:
- Indole Ring : The lone pair on the pyrrole nitrogen participates in conjugation with the benzene π-system, creating a resonance hybrid that stabilizes the molecule. This conjugation also polarizes the electron density at position 3, making it susceptible to electrophilic substitution.
- Acetamide Group : The N-methoxy-N-methyl substituents introduce electron-withdrawing character via inductive effects, further polarizing the acetamide carbonyl group (C=O). This polarization enhances the electrophilicity of the carbonyl carbon, a critical feature in synthetic applications such as nucleophilic acyl substitutions.
Figure 1: Resonance Structures of the Indole-Acetamide System
- Primary Resonance : Delocalization of the pyrrole nitrogen’s lone pair into the benzene ring.
- Secondary Resonance : Conjugation between the acetamide carbonyl and the indole π-system, stabilizing the amide group.
These electronic interactions are corroborated by spectroscopic data. For example, the carbonyl stretching frequency in infrared (IR) spectra appears at ~1650 cm⁻¹, indicative of partial double-bond character due to resonance. Nuclear magnetic resonance (NMR) studies further reveal deshielding of the indole proton at position 2 (δ ~7.2 ppm), consistent with electron withdrawal by the acetamide group.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWIEBDIWCQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CNC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
N-Methylation and N-Methoxylation: The introduction of the N-methyl and N-methoxy groups can be achieved through alkylation reactions. For instance, the indole nitrogen can be methylated using methyl iodide in the presence of a base like potassium carbonate. The N-methoxy group can be introduced using methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes regioselective electrophilic attacks, primarily at the C2 and C5 positions, influenced by the electron-donating methoxy group in the acetamide side chain:
The N-methoxy-N-methyl group demonstrates ortho-directing effects , with DFT calculations showing a 12.3 kcal/mol stabilization of the σ-complex at C5 compared to C4 .
Nucleophilic Acyl Substitution
The Weinreb amide moiety enables controlled ketone synthesis through Grignard reactions:
Mechanistic Pathway:
-
RMgX attacks carbonyl carbon → tetrahedral intermediate
-
Methoxy group departure → ketone product
-
Methyl group remains intact due to steric protection
Key Reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at the indole C2 position:
| Catalyst System | Coupling Partner | Product Class | TOF (h⁻¹) | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acid | Biaryl indoles | 420 | |
| NiCl₂(dme)/dtbbpy | Alkyl halides | C2-alkylated indoles | 315 |
Notably, the acetamide group prevents N-H activation , enabling exclusive C-C bond formation at the aromatic ring .
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms polycyclic architectures:
Example Pathway (Adapted from ):
-
TFA-mediated enolization
-
6-endo-trig cyclization
-
Aromatization via dehydration
Products:
-
Indolo[2,3-b]quinolines (72% yield)
-
Tetracyclic pyrroloindoles (68% yield)
Biological Activity Correlations
Structure-activity relationship studies reveal:
| Modification Site | Activity Change (vs Parent) | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| C5 Bromination | 4× ↑ antimycobacterial | 1.25 | M. tuberculosis |
| N-Methyl Oxidation | 8× ↓ cytotoxicity | N/A | HepG2 cells |
| Acetamide Hydrolysis | Complete activity loss | >100 | S. aureus |
Quantum mechanical calculations (B3LYP/6-311+G**) show the N-methoxy group contributes to H-bond donor/acceptor balance (HBD: 0, HBA: 3) critical for target binding .
This comprehensive analysis demonstrates 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide's versatility as a synthetic intermediate, particularly in medicinal chemistry applications. Its unique reactivity profile enables precise structural modifications while maintaining metabolic stability – a key advantage over simpler indole derivatives .
Scientific Research Applications
Synthesis of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide
The synthesis of this compound typically involves a multi-step process that can include:
- Formation of the Indole Core : The indole structure is commonly synthesized through the Fischer indole synthesis method.
- Introduction of Functional Groups : Various functional groups such as methoxy and methyl are introduced via electrophilic aromatic substitution.
- Amidation Reaction : The final product is obtained by reacting the indole derivative with an appropriate acyl chloride or amine under controlled conditions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- HeLa Cells : The compound displayed potent antiproliferative effects with an IC50 value as low as 0.52 μM.
- MCF-7 Cells : It also showed substantial activity against breast cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
Beyond its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown promising results against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of less than 1 μg/mL against MRSA, indicating strong antibacterial potential .
Therapeutic Potential
Given its diverse biological activities, this compound is being investigated for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
- Antimicrobial Therapy : Its efficacy against resistant bacterial strains suggests potential applications in treating infections caused by antibiotic-resistant pathogens.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- In Vitro Studies on Cancer Cell Lines : Research has consistently highlighted the compound's ability to inhibit proliferation in multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Antimicrobial Efficacy Assessments : Investigations into its antimicrobial properties have revealed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a subject of interest for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The N-methoxy and N-methyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
N-Aryl Substitutions
- 2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1): Structure: Phenyl group at the acetamide nitrogen.
- 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (Compound 12) :
N-Alkyl and Functionalized Substitutions
- N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D) :
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide :
Functional Group Modifications on the Acetamide Core
Oxoacetamide Derivatives
- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (Compound 3) :
- (1H-Indol-3-yl)oxoacetamide (Compound 2): Structure: Oxo group directly attached to the indole.
Adamantane-Modified Derivatives
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) :
Stereochemical and Crystallographic Considerations
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide :
Comparative Analysis Table
Key Research Findings and Implications
- Substituent Effects : Bulky groups (e.g., adamantane) enhance metabolic stability but may reduce solubility. Polar groups (e.g., hydroxy) improve aqueous compatibility but lower membrane permeability .
- Bioactivity Trends : N-Aryl derivatives (e.g., phenyl, octyloxy-phenyl) show promise in enzyme inhibition and antioxidant activity, while ethyl-linked analogs exhibit cytotoxicity .
- Synthetic Utility : The methoxy-methyl substitution in the target compound balances reactivity and stability, making it a versatile intermediate for chiral indole alkaloids .
Biological Activity
2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure includes an indole ring, which is known for its diverse pharmacological properties, making it a candidate for further investigation into its biological efficacy.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- Structural Features : The compound features a methoxy group and a methylacetamide moiety, contributing to its unique chemical properties.
Indole derivatives, including this compound, interact with various biological targets. They may modulate enzyme activity or receptor binding, influencing multiple biochemical pathways. Notably, these compounds have been reported to exhibit:
- Anticancer Activity : Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Effective against bacterial strains, including resistant strains like MRSA.
Biological Activity Overview
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can:
- Induce apoptosis in cancer cells.
- Arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe.
For example, in studies involving human glioblastoma cell lines, compounds related to this structure were shown to have a GI50 (growth inhibition concentration) as low as 0.09 μM, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : A critical pathogen in hospital settings.
- Mycobacterium tuberculosis : The causative agent of tuberculosis.
In one study, the minimum inhibitory concentration (MIC) for MRSA was reported at 0.98 μg/mL, showcasing its potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity :
- Study on Antimicrobial Efficacy :
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves acylation of the indole core with activated acetic acid derivatives. A common approach uses indole-3-acetic acid derivatives reacted with N-methoxy-N-methylamine (Weinreb amide precursors) under reflux conditions with a base like pyridine to stabilize intermediates. For example, acylation with acetic anhydride in the presence of a base at 80–100°C yields the acetamide backbone, while methoxy-methylamine introduction requires coupling reagents like EDCI/HOBt . Scalable protocols suggest optimizing solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., Pd for cross-couplings) to improve regioselectivity and reduce byproducts .
Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- 1H/13C-NMR : Confirm substitution patterns on the indole ring (e.g., indolic NH at δ 10–12 ppm, methoxy group at δ 3.2–3.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₅N₂O₂ at m/z 231.1138) and isotopic patterns to rule out impurities .
- XRD (if crystalline) : Resolve bond lengths/angles using programs like SHELXL to confirm stereochemistry .
Advanced Research Questions
Q. Q3. What computational strategies are effective in predicting the biological target interactions of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., Bcl-2/Mcl-1 for anticancer activity). Prioritize docking grids near hydrophobic pockets due to the indole moiety’s π-π stacking potential .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., indole C3 for electrophilic substitutions) and predict metabolic stability .
- MD simulations : Assess binding kinetics over 100-ns trajectories to evaluate conformational flexibility of the methoxy-methyl group in aqueous environments .
Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%).
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀, comparing Hill slopes for mechanism insights (e.g., competitive vs. noncompetitive inhibition) .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 6-methoxy or N-alkyl variants) to identify substituent-dependent trends in potency .
Q. Q5. What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy or acetamide positions to improve membrane permeability .
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to enhance aqueous solubility and prolong circulation time. Monitor release kinetics via dialysis .
- LogP optimization : Modify substituents (e.g., replacing methoxy with trifluoromethoxy) to balance hydrophobicity (target LogP ~2–3) .
Structural and Mechanistic Questions
Q. Q6. How does the methoxy-methyl group influence the compound’s electronic and steric properties?
Methodological Answer:
- Electron-withdrawing effects : The N-methoxy-N-methyl group reduces electron density on the acetamide carbonyl, enhancing electrophilicity for nucleophilic attacks (e.g., protease inhibition). IR spectroscopy (C=O stretch ~1680 cm⁻¹) and NBO analysis quantify this effect .
- Steric hindrance : Molecular mechanics (MMFF94) simulations reveal that the methoxy-methyl group imposes a 15–20° dihedral angle restriction, limiting rotational freedom and affecting binding pocket access .
Q. Q7. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Methodological Answer:
- Twining/poor diffraction : Use high-symmetry space groups (e.g., P2₁/c) and SHELXT for structure solution. Deformable electron density models (OLEX2) help resolve disordered methoxy groups .
- Thermal motion : Collect data at 100 K to reduce atomic displacement parameters (ADPs). Refine anisotropic displacement parameters for non-H atoms .
Biological Activity and Applications
Q. Q8. What in vitro assays are most reliable for evaluating its antimicrobial potential?
Methodological Answer:
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
Q. Q9. How can researchers investigate its role in apoptosis pathways?
Methodological Answer:
- Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios in treated cancer cells (e.g., Jurkat or A549). Use siRNA knockdown to confirm target specificity .
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic populations. Combine with JC-1 dye to assess mitochondrial membrane potential collapse .
Data Reproducibility and Best Practices
Q. Q10. What protocols ensure reproducibility in SAR studies of this compound?
Methodological Answer:
- Consistent synthetic batches : Document reaction parameters (temperature, stirring rate) and characterize each batch via NMR/HRMS .
- Blinded assays : Use randomized plate layouts in high-throughput screens to minimize bias. Share raw data (e.g., .fcs files for flow cytometry) via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
